molecular formula C20H15N3O3 B5843448 3-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

3-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B5843448
M. Wt: 345.4 g/mol
InChI Key: SNVWGCIUDIAFAO-UHFFFAOYSA-N
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Description

3-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.

Mechanism of Action

3-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamideβ inhibitor VIII binds to the ATP-binding site of 3-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamideβ and inhibits its activity, leading to downstream effects on various signaling pathways. It has been shown to increase the levels of β-catenin, a transcriptional co-activator that regulates cell proliferation and differentiation. It also inhibits the phosphorylation of tau protein, a key component of neurofibrillary tangles in Alzheimer's disease.
Biochemical and Physiological Effects
The inhibition of 3-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamideβ by 3-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce amyloid-beta accumulation in Alzheimer's disease, and improve insulin sensitivity in diabetes.

Advantages and Limitations for Lab Experiments

3-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has several advantages for lab experiments. It is a highly specific inhibitor of 3-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamideβ and has been extensively studied in various disease models. However, it also has limitations, including its poor solubility and potential off-target effects.

Future Directions

For research on 3-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide include the development of more potent and selective 3-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamideβ inhibitors, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties. Additionally, the elucidation of its mechanism of action and downstream effects on various signaling pathways could provide insights into the pathogenesis of various diseases and lead to the development of novel therapies.

Synthesis Methods

The synthesis of 3-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves a series of chemical reactions. The starting material is 4-(2-aminoethoxy)benzoic acid, which undergoes cyclization with 2-bromo-4-methoxyacetophenone to form 3-methoxy-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)benzoic acid. This intermediate is then coupled with 4-(2-aminoethyl)phenol to form the final product.

Scientific Research Applications

3-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. It has been shown to inhibit glycogen synthase kinase-3β (3-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamideβ), a key enzyme involved in various signaling pathways that regulate cell proliferation, differentiation, and survival.

properties

IUPAC Name

3-methoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c1-25-16-5-2-4-14(12-16)19(24)22-15-9-7-13(8-10-15)20-23-18-17(26-20)6-3-11-21-18/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVWGCIUDIAFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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